4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF3O2S It is a derivative of benzene, featuring a bromine atom, a trifluoromethyl group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(trifluoromethyl)benzene, followed by sulfonylation with a sulfonyl fluoride reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the sulfonyl fluoride group.
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of the sulfonyl fluoride group.
Uniqueness
4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3BrF4O2S |
---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H |
InChI Key |
CNHUESBPMWPAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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